LH21

Description

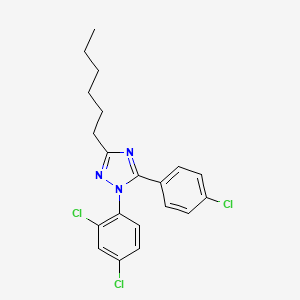

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFDADYVUDVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436100 | |

| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611207-11-5 | |

| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611207-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Technical Guide

This document provides a detailed technical guide for the synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a novel cannabinoid antagonist. The protocol is based on the methodology reported in the Journal of Medicinal Chemistry, 2004, 47(11), 2939-42. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthetic Pathway

The synthesis of the target 1,2,4-triazole is achieved through a two-step process. The first step involves the preparation of an intermediate N'-(4-chlorobenzoyl)heptanehydrazide. This is followed by a cyclization reaction with 2,4-dichlorophenyl imidoyl chloride to yield the final product.

Caption: Synthetic workflow for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.

Experimental Protocols

Step 1: Synthesis of N'-(4-chlorobenzoyl)heptanehydrazide

This step involves the formation of heptanehydrazide from heptanoic acid and hydrazine hydrate, followed by acylation with 4-chlorobenzoyl chloride.

Methodology:

-

A solution of heptanoic acid (1.30 g, 10 mmol) in ethanol (20 mL) is treated with hydrazine hydrate (1.0 mL, 20 mmol).

-

The reaction mixture is heated at reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a 1:1 mixture of diethyl ether and water (50 mL).

-

The aqueous layer is made basic by the addition of 2N sodium hydroxide.

-

To the vigorously stirred biphasic system, a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in diethyl ether (10 mL) is added dropwise.

-

A white precipitate forms, which is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

The intermediate hydrazide is cyclized with 2,4-dichlorophenyl imidoyl chloride to form the final 1,2,4-triazole.

Methodology:

-

A mixture of N'-(4-chlorobenzoyl)heptanehydrazide (2.83 g, 10 mmol) and 2,4-dichlorophenyl imidoyl chloride (2.28 g, 10 mmol) in dry toluene (50 mL) is heated at reflux for 12 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Parameters and Yields

| Step | Product | Starting Materials | Reaction Conditions | Yield (%) |

| 1 | N'-(4-chlorobenzoyl)heptanehydrazide | Heptanoic acid, Hydrazine hydrate, 4-Chlorobenzoyl chloride | Reflux in ethanol (4h), then biphasic acylation | 85 |

| 2 | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole | N'-(4-chlorobenzoyl)heptanehydrazide, 2,4-Dichlorophenyl imidoyl chloride | Reflux in toluene (12h) | 72 |

Table 2: Physicochemical and Spectroscopic Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

| Property | Value |

| Molecular Formula | C₂₁H₂₀Cl₃N₃ |

| Molecular Weight | 434.77 g/mol |

| Appearance | White solid |

| Melting Point | 112-114 °C |

| ¹H NMR (CDCl₃, δ) | 0.88 (t, 3H, J = 7.0 Hz, CH₃), 1.25-1.40 (m, 6H, 3xCH₂), 1.65-1.75 (m, 2H, CH₂), 2.70 (t, 2H, J = 7.5 Hz, CH₂), 7.25-7.50 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 14.1, 22.5, 28.9, 29.1, 31.5, 32.1, 127.5, 128.9, 129.5, 130.1, 130.5, 133.8, 134.5, 135.2, 138.1, 154.2, 161.8 |

| Mass Spectrometry | m/z 434 (M⁺) |

Logical Relationships in the Synthesis

The synthesis relies on established principles of organic chemistry. The formation of the hydrazide in Step 1 is a standard condensation reaction. The subsequent acylation introduces the 4-chlorobenzoyl moiety. The key step is the cyclization in Step 2, which is a variation of the Einhorn-Brunner reaction for triazole synthesis, where an imidoyl chloride serves as the electrophile for the cyclization of the acylhydrazide.

Caption: Logical flow of the key chemical transformations in the synthesis.

An In-depth Technical Guide on the Inferred Mechanism of Action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

Disclaimer: As of October 2025, specific research detailing the mechanism of action, quantitative biological data, and explicit experimental protocols for the compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is not available in the public scientific literature. This guide, therefore, provides a detailed overview of the well-established mechanism of action for the broader class of 1,2,4-triazole antifungal agents, to which this compound belongs. The information presented herein is based on the common activities of structurally related triazole derivatives and serves as an inferential guide for researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-triazole moiety is a core scaffold in a significant class of antifungal agents.[1][2] These compounds are known to exhibit their therapeutic effects by disrupting the integrity of the fungal cell membrane. The primary molecular target for this class of drugs is the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungistatic or fungicidal outcomes. Given the structural features of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, it is highly probable that it shares this mechanism of action. This guide will delve into the intricacies of this proposed mechanism, supported by generalized experimental approaches and data representations relevant to the 1,2,4-triazole class of antifungals.

The Ergosterol Biosynthesis Pathway and the Role of 1,2,4-Triazoles

The viability of fungal cells is critically dependent on the proper functioning of their cell membranes. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal drug development.

The Proposed Mechanism of Action

The fungicidal or fungistatic activity of 1,2,4-triazole derivatives is primarily attributed to their potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring is thought to chelate the heme iron atom in the active site of CYP51, thereby blocking its catalytic activity. This inhibition leads to a cascade of downstream effects:

-

Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol production.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Altered Membrane Fluidity and Permeability: The presence of these toxic intermediates and the absence of ergosterol alter the fluidity and increase the permeability of the fungal cell membrane. This leads to the leakage of essential cellular components and ultimately, cell death or inhibition of growth.

The proposed inhibitory action of 1,2,4-triazoles on the ergosterol biosynthesis pathway is depicted in the following diagram:

Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives

While no specific quantitative data exists for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, the following table summarizes the antifungal activity of other 1,2,4-triazole derivatives against various fungal strains. This data is presented to provide a comparative context for the potential potency of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a common measure of the in vitro antifungal activity of a compound.

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

| 5b | Microsporum gypseum | 6.25 | [4] |

| 5c | Microsporum gypseum | 6.25 | [4] |

| 5d | Microsporum gypseum | 6.25 | [4] |

| 5n | Microsporum gypseum | 12.5 | [4] |

| Ketoconazole (Standard) | Microsporum gypseum | 12.5 | [4] |

Note: The compound IDs are as designated in the cited literature and do not correspond to the specific compound of interest in this guide.

Generalized Experimental Protocols

To elucidate the mechanism of action of a novel 1,2,4-triazole derivative like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a series of in vitro experiments would typically be conducted. The following are generalized protocols for key experiments.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains.

Methodology:

-

Fungal Strains: A panel of fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates.

-

Inoculum Preparation: Fungal suspensions are prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Broth Microdilution Assay: The compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by spectrophotometric reading.

The general workflow for this experimental protocol is illustrated below:

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on the ergosterol biosynthesis pathway.

Methodology:

-

Fungal Culture: Fungal cells are grown in a suitable medium to mid-log phase.

-

Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.

-

Sterol Extraction: After a defined incubation period, the cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted using a solvent-based method (e.g., with n-heptane after saponification with alcoholic KOH).

-

Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS). The relative amounts of ergosterol and lanosterol are quantified by comparing the peak areas to those of an internal standard.

-

Data Analysis: A dose-dependent decrease in ergosterol levels and a corresponding increase in lanosterol levels would indicate inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

While specific data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole remains to be elucidated, its structural similarity to known 1,2,4-triazole antifungals strongly suggests that its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane integrity through the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Future research on this specific compound should focus on:

-

In vitro and in vivo antifungal activity profiling against a broad spectrum of pathogenic fungi.

-

Quantitative determination of its inhibitory activity against purified fungal CYP51.

-

Structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.

-

Toxicology and pharmacokinetic studies to assess its potential as a therapeutic agent.

This in-depth guide, though inferential, provides a robust framework for understanding the likely mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole and for designing future experimental investigations.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Cannabinoid Receptor Binding Affinity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cannabinoid receptor binding affinity of the synthetic compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21. This document synthesizes available data on its binding characteristics at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, details the experimental methodologies used for these determinations, and explores the associated signaling pathways. LH-21 is characterized as a neutral antagonist with moderate affinity for the CB1 receptor and putatively low affinity for the CB2 receptor. This profile distinguishes it from many first-generation cannabinoid receptor antagonists, which often exhibit inverse agonist properties, suggesting a potentially different and safer therapeutic window for conditions such as obesity and metabolic disorders.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is associated with immune function. The therapeutic potential of modulating this system has led to the development of synthetic ligands, including antagonists.

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a novel cannabinoid antagonist featuring a 1,2,4-triazole core.[1] It has been investigated for its potential in treating obesity and related metabolic disorders.[2] A key characteristic of LH-21 is its classification as a "silent" or "neutral" antagonist, indicating that it blocks the receptor without modulating its basal activity, in contrast to inverse agonists which inhibit constitutive receptor signaling.[1] This guide will delve into the quantitative binding data, experimental procedures, and signaling implications of LH-21's interaction with cannabinoid receptors.

Cannabinoid Receptor Binding Affinity

The binding affinity of LH-21 has been primarily characterized at the CB1 receptor. Quantitative data for the CB2 receptor is less defined in the public domain, with available literature on similar triazole compounds suggesting significantly lower affinity.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | CB1 | 855.6 ± 296 nM | [3] |

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | CB2 | Not Quantitatively Determined (Presumed Low) | - |

Table 1: Quantitative Binding Affinity of LH-21 at Cannabinoid Receptors

Experimental Protocols

The determination of cannabinoid receptor binding affinity for compounds like LH-21 typically involves competitive radioligand binding assays. While the specific, detailed protocol from the primary literature by Jagerovic et al. (2004) is not publicly available, a general methodology can be reconstructed based on standard practices in the field.

General Radioligand Displacement Assay Protocol

This assay measures the ability of a test compound (LH-21) to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing human or rodent CB1 and CB2 receptors (e.g., HEK-293 or CHO cells), or from brain tissue (e.g., rat cerebellum for CB1).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, commonly [3H]CP-55,940 or [3H]SR141716A for the CB1 receptor.

-

Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) at various concentrations.

-

Incubation Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) to reduce non-specific binding.

-

Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor ligand to determine the level of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction, which is then resuspended in the incubation buffer.

-

Assay Setup: In a multi-well plate, the receptor membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (LH-21) are combined.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Generalized workflow for a radioligand displacement assay.

Signaling Pathways

The functional consequence of a ligand binding to a G protein-coupled receptor (GPCR) like the CB1 receptor is determined by its effect on downstream signaling pathways.

Neutral Antagonism vs. Inverse Agonism

-

Neutral Antagonist: A neutral antagonist binds to the receptor and prevents an agonist from binding, thereby blocking agonist-induced signaling. It has no effect on the basal or constitutive activity of the receptor.

-

Inverse Agonist: An inverse agonist also blocks agonist binding but additionally reduces the constitutive activity of the receptor, producing an effect opposite to that of an agonist.

LH-21 is primarily characterized as a neutral antagonist. This implies that in the absence of an agonist, LH-21 does not alter the basal signaling state of the CB1 receptor. This is a significant distinction from many first-generation CB1 antagonists like rimonabant, which are inverse agonists and have been associated with adverse psychiatric side effects, potentially due to the suppression of basal endocannabinoid tone.

Figure 2: Ligand effects on CB1 receptor signaling states.

Downstream Signaling of the CB1 Receptor

The CB1 receptor is a Gi/o-coupled GPCR. Its activation typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

As a neutral antagonist, LH-21 is expected to block the effects of agonists on these pathways but not to influence them in the absence of an agonist.

Conclusion

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a cannabinoid receptor ligand with a distinct pharmacological profile. Its moderate affinity for the CB1 receptor and its characterization as a neutral antagonist differentiate it from earlier generations of CB1 antagonists. This suggests that LH-21 may offer a therapeutic advantage by blocking agonist-mediated effects without perturbing the basal activity of the endocannabinoid system, potentially leading to a more favorable side-effect profile. Further research is warranted to definitively quantify its binding affinity at the CB2 receptor and to fully elucidate its in vivo pharmacological effects and therapeutic potential.

References

An In-Depth Technical Guide on the Physicochemical Properties of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, is a synthetic compound belonging to the 1,2,4-triazole class of heterocyclic compounds. It has garnered significant interest in the field of pharmacology due to its activity as a cannabinoid receptor antagonist. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological target and signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀Cl₃N₃ | PubChem |

| Molecular Weight | 408.76 g/mol | PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP (XlogP3) | 8.0 | PubChem (Predicted) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard experimental procedures that can be applied to characterize 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.

Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

The synthesis of 1,5-disubstituted 1,2,4-triazoles such as LH-21 typically involves a multi-step process. A general synthetic route is outlined below, based on common methods for 1,2,4-triazole synthesis.

Experimental Steps:

-

Activation of Carboxylic Acid: Heptanoic acid is converted to its more reactive acid chloride derivative, heptanoyl chloride, typically by reaction with thionyl chloride.

-

Formation of Hydrazide Derivative: Heptanoyl chloride is then reacted with 4-chlorobenzohydrazide to form the N'-(4-chlorobenzoyl)heptanohydrazide intermediate.

-

Condensation with Aniline Derivative: The resulting hydrazide is condensed with 2,4-dichloroaniline.

-

Cyclization: The intermediate from the previous step undergoes dehydrative cyclization to form the 1,2,4-triazole ring. This is often achieved by heating with a dehydrating agent such as phosphorus oxychloride.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be assessed using reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for aromatic compounds).

-

Procedure: A solution of the compound in a suitable solvent (e.g., acetonitrile) is injected into the HPLC system. The retention time and peak purity are analyzed.

Determination of Melting Point

The melting point provides an indication of the purity of a crystalline solid.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small amount of the dried, crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

-

Determination of Solubility

The solubility of the compound in various solvents is a critical parameter for formulation and biological testing.

-

Procedure (Shake-flask method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

-

Determination of Partition Coefficient (logP)

The partition coefficient between n-octanol and water is a measure of the lipophilicity of a compound.

-

Procedure (Shake-flask method):

-

A known amount of the compound is dissolved in either n-octanol or water.

-

This solution is added to a separatory funnel containing the other immiscible solvent (pre-saturated with each other).

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Biological Activity and Signaling Pathway

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a known antagonist of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Its endogenous ligands are endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG).

As an antagonist, LH-21 binds to the CB1 receptor but does not elicit the downstream signaling cascade that is normally triggered by agonists. Instead, it blocks the receptor, preventing agonists from binding and activating it.

Signaling Pathway Description:

-

Agonist Binding: Under normal physiological conditions, endocannabinoids are released from the postsynaptic neuron and travel retrogradely to bind to and activate the presynaptic CB1 receptor.

-

G-protein Activation: This activation leads to the coupling and activation of an inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also inhibits voltage-gated calcium channels.

-

Inhibition of Neurotransmitter Release: The inhibition of calcium channels prevents the influx of calcium ions that is necessary for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, thereby reducing neurotransmitter release.

-

Antagonism by LH-21: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) binds to the CB1 receptor at the same site as the endogenous agonists. However, it does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from activating the receptor, thus blocking the entire downstream signaling cascade.

Conclusion

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is a pharmacologically significant molecule with antagonist activity at the CB1 receptor. While its basic physicochemical properties are not fully reported in the literature, this guide provides a framework for its characterization based on established experimental protocols. A thorough understanding of these properties is essential for its further development and application in research and therapeutic contexts. Future work should focus on the experimental determination of its melting point, solubility in various pharmaceutically relevant solvents, and its pKa to provide a more complete physicochemical profile.

In Vitro Characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the hypothetical in vitro characterization of the novel synthetic compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, hereafter referred to as TCH-1. Based on the well-documented anticancer potential of the 1,2,4-triazole scaffold, this document outlines a series of experiments to elucidate the cytotoxic and apoptotic effects of TCH-1 on human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate further investigation into this class of compounds.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. The structural features of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (TCH-1), particularly the presence of multiple halogenated phenyl rings, suggest a potential for significant biological activity. This guide details a hypothetical in vitro evaluation of TCH-1 to determine its efficacy as a potential anticancer agent. The study focuses on its cytotoxic effects, its influence on cell cycle progression, and its ability to induce apoptosis in the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in vitro characterization of TCH-1.

Table 1: Cytotoxicity of TCH-1 on Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of TCH-1, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | TCH-1 IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 25.7 ± 2.3 |

Table 2: Effect of TCH-1 on Cell Cycle Distribution in MCF-7 Cells

This table shows the percentage of MCF-7 cells in different phases of the cell cycle after 24 hours of treatment with TCH-1 at its IC50 concentration, as determined by flow cytometry with propidium iodide staining.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 65.3 ± 3.1 | 20.1 ± 1.5 | 14.6 ± 1.9 |

| TCH-1 (15.2 µM) | 50.2 ± 2.8 | 15.8 ± 1.3 | 34.0 ± 2.5 |

Table 3: Relative Expression of Apoptosis-Related Proteins in MCF-7 Cells Treated with TCH-1

This table presents the relative changes in the expression of key proteins involved in the apoptotic pathway after 48 hours of treatment with TCH-1 at its IC50 concentration. Protein levels were quantified by densitometry of Western blot bands and normalized to the loading control (GAPDH).

| Protein | Relative Expression (Fold Change vs. Control) |

| Bcl-2 | 0.45 ± 0.05 |

| Bax | 2.1 ± 0.2 |

| Cleaved Caspase-3 | 3.5 ± 0.3 |

| Cleaved PARP | 3.1 ± 0.28 |

| p-Akt (Ser473) | 0.30 ± 0.04 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

-

Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of TCH-1 in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of TCH-1. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution.[5]

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with TCH-1 at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[5] Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and 400 µL of PI solution (50 µg/mL).[5]

-

Incubation: Incubate for 10 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.[5]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins in a cell lysate.[6][7][8]

-

Protein Extraction: Treat MCF-7 cells with TCH-1 at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt (Ser473), and GAPDH overnight at 4°C with gentle agitation.[6]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by TCH-1, leading to the induction of apoptosis. The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in cancer.[10][11][12]

Caption: Hypothetical PI3K/Akt signaling pathway modulation by TCH-1.

Experimental Workflow Diagram

The following diagram outlines the major steps in the Western Blotting workflow, from sample preparation to data analysis.[6][13]

Caption: A streamlined workflow for Western Blot analysis.

Logical Relationship Diagram

This diagram illustrates the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins, which is a critical determinant of cell fate in the intrinsic apoptotic pathway.[14][15][16]

Caption: The regulatory balance of Bcl-2 family proteins in apoptosis.

Conclusion

The hypothetical in vitro characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (TCH-1) suggests that it possesses significant anticancer properties. The compound exhibits cytotoxicity against both MCF-7 and A549 cancer cell lines, induces G2/M phase cell cycle arrest, and promotes apoptosis. The proposed mechanism of action involves the modulation of the PI3K/Akt signaling pathway and the regulation of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic cascade. These findings, while hypothetical, provide a strong rationale for the synthesis and further investigation of TCH-1 and related 1,2,4-triazole derivatives as potential therapeutic agents for the treatment of cancer. Future studies should focus on in vivo efficacy, toxicity profiling, and detailed mechanistic investigations.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. youtube.com [youtube.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. frontiersin.org [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 16. aacrjournals.org [aacrjournals.org]

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Peripherally Acting CB1 Receptor Antagonist

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, a novel cannabinoid receptor 1 (CB1) antagonist. This document details its pharmacological profile, mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of peripherally restricted CB1 receptor antagonists. The information presented herein is a compilation of findings from various scientific publications.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a significant target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and neuro-psychiatric conditions.[1] The first generation of CB1 receptor antagonists, such as Rimonabant, demonstrated clinical efficacy for weight loss but were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, which were attributed to their action on central CB1 receptors.[2]

This has led to the development of a new generation of CB1 receptor antagonists that are peripherally restricted, aiming to provide the metabolic benefits of CB1 receptor blockade without the adverse central nervous system effects. 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) has emerged as a promising candidate in this class. It is a neutral antagonist or weak inverse agonist with poor brain penetration.[3]

Pharmacological Profile

CB1 Receptor Binding Affinity

LH-21 exhibits a moderate affinity for the CB1 receptor. The reported binding affinity (Ki) for LH-21 is presented in the table below, alongside that of the well-characterized CB1 antagonist/inverse agonist Rimonabant for comparison.

| Compound | Receptor | Binding Affinity (Ki) |

| LH-21 | CB1 | 855.6 ± 296 nM[3] |

| Rimonabant | CB1 | 2 nM[4] |

| Rimonabant | CB2 | >1000 nM[4] |

In Vivo Efficacy

In vivo studies in rodent models have demonstrated the efficacy of LH-21 in modulating behaviors and physiological parameters associated with the endocannabinoid system.

| Experimental Model | Dosing | Observed Effects | Reference |

| Food-deprived rats | 0.03, 0.3, and 3 mg/kg | Dose-dependent inhibition of feeding. | [3] |

| Obese Zucker rats | Subchronic administration | Reduced food intake and body weight gain. | [3] |

| Rats | 10 mg/kg (high dose) | 30% reduction in alcohol self-administration. | [3] |

Mechanism of Action

LH-21 acts as a silent antagonist at the CB1 receptor, meaning it binds to the receptor without intrinsic activity, thereby blocking the effects of endogenous or exogenous agonists.[5] This is in contrast to inverse agonists like Rimonabant, which stabilize the inactive state of the receptor.[2]

CB1 Receptor Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[6][7][8] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, CB1 receptor activation can modulate ion channels and activate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK.[6][8] In some instances, the CB1 receptor can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase.[9]

As a neutral antagonist, LH-21 is expected to block these agonist-induced signaling events without affecting the basal activity of the receptor.

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 8. Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrad test - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Spectroscopic Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Information

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole |

| Synonyms | LH-21 |

| CAS Number | 611207-11-5[1] |

| Molecular Formula | C₂₀H₂₀Cl₃N₃ |

| Molecular Weight | 408.76 g/mol [1] |

| Exact Mass | 407.072281 g/mol [1] |

Spectroscopic Data Summary

Detailed, experimentally derived spectroscopic data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is not publicly available. The following tables are therefore presented as a template to be populated with experimental data as it is acquired.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Ion |

| Data not available |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

UV-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |

| Data not available |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for 1,2,4-triazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a standard pulse program such as zgpg30.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Ionization Technique: Electron Ionization (EI) is a common technique for such molecules. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

GC-MS (for EI):

-

Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Set appropriate GC conditions (e.g., column type, temperature program) to ensure good separation and peak shape.

-

-

Direct Infusion (for ESI):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

-

Data Acquisition:

-

Acquire data over a suitable mass range (e.g., m/z 50-600).

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

Record a baseline spectrum with the solvent-filled cuvettes in both beams.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. While specific experimental data is not currently in the public domain, the detailed methodologies and logical workflow presented here offer a comprehensive approach for researchers to obtain and interpret the necessary spectroscopic information for this compound. The provided templates for data tables can be utilized to systematically record and present experimental findings.

References

The Discovery and Pharmacological Profile of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Novel Cannabinoid Antagonist

Introduction

The endocannabinoid system, primarily through the cannabinoid CB1 receptor, plays a significant role in regulating a multitude of physiological processes, including appetite, pain sensation, and mood. This has made the CB1 receptor a compelling target for the development of therapeutic agents. While agonists of the CB1 receptor have been explored for their therapeutic potential, there is also significant interest in the development of antagonists to counter the effects of endocannabinoids or cannabinoid agonists. This technical guide details the discovery and pharmacological characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a novel cannabinoid antagonist identified as a promising lead compound. This compound, also referred to as compound 8 or LH-21 , exhibits a unique profile as a silent antagonist with potential applications in conditions such as obesity.[1][2]

Synthesis and Chemical Properties

The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is achieved through a multi-step process. The general synthetic route involves the preparation of N-acylbenzamides, which are then condensed with the appropriate phenylhydrazines to yield the 1,2,4-triazole core.[3][4]

Experimental Protocol: Synthesis of 1,2,4-Triazoles

A representative synthetic procedure for this class of compounds is as follows:

-

Preparation of N-acylbenzamides: Benzamides are treated with anhydrides in toluene in the presence of concentrated sulfuric acid to yield the corresponding N-acylbenzamides.[3]

-

Condensation with Phenylhydrazines: The N-acylbenzamide intermediate is dissolved in glacial acetic acid. The corresponding phenylhydrazine (in this case, 2,4-dichlorophenylhydrazine) and sodium acetate are added to the solution.[3][4]

-

Cyclization: The reaction mixture is heated to reflux for an extended period (e.g., 22 hours) to facilitate the cyclization and formation of the 1,2,4-triazole ring.[3][4]

-

Purification: After cooling, the solvent is evaporated, and the residue is dissolved in a suitable organic solvent like dichloromethane. The organic layer is washed with water, dried over a drying agent (e.g., MgSO4), and the solvent is removed. The final product is purified using techniques such as flash chromatography.[3][4]

In Vitro Pharmacological Characterization

The cannabinoid antagonist activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole was established through a series of in vitro assays, including radioligand binding assays and functional bioassays in isolated tissues.

CB1 Receptor Binding Affinity

Radioligand displacement assays were conducted to determine the affinity of the compound for the CB1 receptor using rat cerebellar membranes.[4] These experiments utilized the radiolabeled cannabinoid antagonist [3H]-SR141716A and the agonist [3H]-WIN 55,212-2.[4] The results indicated a moderate affinity of the compound for the CB1 receptor.[4]

| Radioligand | Ki (nM) |

| [3H]-SR141716A | 855.6 ± 296 |

| [3H]-WIN 55,212-2 | 748 ± 193 |

Table 1: CB1 Receptor Binding Affinity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.[4]

-

Membrane Preparation: Rat cerebellar membranes are prepared and homogenized in an appropriate buffer.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand ([3H]-SR141716A or [3H]-WIN 55,212-2) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Antagonist Activity

The functional antagonist properties of the compound were assessed in isolated tissue preparations, specifically the mouse vas deferens and guinea pig ileum.[1] In these tissues, cannabinoid agonists inhibit electrically evoked contractions, and an antagonist will reverse this effect. The compound demonstrated silent antagonist activity, meaning it blocked the effects of a cannabinoid agonist without exhibiting any intrinsic agonist activity itself.[1] This distinguishes it from inverse agonists, which have an effect opposite to that of agonists.[1]

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

-

Agonist Response: A cumulative concentration-response curve is generated for a cannabinoid agonist (e.g., WIN 55,212-2) to measure its inhibitory effect on contractions.

-

Antagonist Evaluation: The tissue is pre-incubated with the test compound for a set period before generating a new agonist concentration-response curve.

-

Data Analysis: A rightward shift in the agonist's concentration-response curve in the presence of the antagonist indicates competitive antagonism. The antagonist's potency can be quantified by calculating the pA2 value.

In Vivo Pharmacological Profile

The in vivo effects of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole were evaluated in rodent models to assess its cannabinoid antagonist activity and its potential therapeutic effects.

Cannabinoid Tetrad Assay

The compound was tested in the mouse cannabinoid tetrad, a series of four tests (hypothermia, analgesia, catalepsy, and hypolocomotion) that are characteristic of CB1 receptor agonists.[1] The compound was shown to antagonize the effects of a cannabinoid agonist in this model, confirming its in vivo antagonist activity.[1]

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: Animals are pre-treated with the test compound or vehicle, followed by the administration of a cannabinoid agonist (e.g., THC or WIN 55,212-2).

-

Behavioral and Physiological Assessment:

-

Hypothermia: Rectal temperature is measured at a set time point after agonist administration.

-

Analgesia: Nociceptive threshold is assessed using a hot plate or tail-flick test.

-

Catalepsy: The time the mouse remains immobile in an unnatural posture (e.g., on a raised bar) is measured.

-

Hypolocomotion: Spontaneous activity is measured in an open-field arena.

-

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced changes in these four parameters is quantified.

Anti-obesity Effects

Given the role of the endocannabinoid system in appetite regulation, the compound, referred to as LH-21 in these studies, was investigated for its effects on feeding behavior. Administration of LH-21 to food-deprived rats resulted in a dose-dependent reduction in food intake.[2][5] Furthermore, subchronic administration of LH-21 led to a decrease in both food intake and body weight gain in obese Zucker rats.[2][5]

| Dose of LH-21 | Effect on Food Intake | Effect on Body Weight |

| 0.03 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |

| 0.3 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |

| 3 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |

Table 2: In Vivo Effects of LH-21 on Feeding and Body Weight.[2][5]

An important finding was that the acute effects of LH-21 on feeding were not associated with anxiety-like behaviors or other complex motor behaviors that are sometimes observed with CB1 receptor blockers that have inverse agonist properties.[2][5]

Blood-Brain Barrier Permeability

To understand the central versus peripheral effects of LH-21, its ability to cross the blood-brain barrier was assessed. An in vitro parallel artificial membrane permeation assay (PAMPA) demonstrated that LH-21 has lower membrane permeability compared to the well-known CB1 antagonist, SR141716A.[2][5] This finding of lower brain penetration was confirmed in vivo, where peripherally administered LH-21 was less potent than SR141716A in antagonizing the motor depression induced by a centrally administered CB1 agonist.[2][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cannabinoid receptor signaling pathway and the general workflow for the discovery and characterization of this novel antagonist.

Caption: CB1 Receptor Signaling Pathway Blockade.

Caption: Workflow for Antagonist Discovery.

Conclusion

The discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole represents a significant advancement in the search for novel cannabinoid receptor antagonists. Its characterization as a silent antagonist with in vivo efficacy, coupled with its reduced propensity to cross the blood-brain barrier, suggests a favorable pharmacological profile.[1][2][5] This compound, or derivatives thereof, holds promise for the treatment of disorders such as obesity, potentially with a reduced risk of the central nervous system side effects that have hampered the development of other CB1 receptor antagonists.[2][5] Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

The Diverse Biological Activities of Novel 1,2,4-Triazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to the molecules that contain it. This technical guide provides an in-depth exploration of the diverse pharmacological properties of novel 1,2,4-triazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting potentials. The information presented herein is curated from recent scientific literature to support ongoing research and drug development efforts in this promising area.

Anticancer Activity of 1,2,4-Triazole Derivatives

Novel 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] These compounds have been shown to target key signaling pathways and proteins involved in cancer cell proliferation and survival.

A series of newly synthesized 1,2,4-triazole compounds have shown notable antiproliferative activity against pancreatic (PANC1), prostate (DU145), and breast (MCF7) cancer cell lines.[3][5] Specifically, compounds designated as 5e and 5f have been identified as having structural and functional similarities to CB1 antagonists.[3] Further studies revealed that compounds 5e, 5f, and 5g decreased the viability of pancreatic and prostate cancer cells, with IC50 values for PANC1 cells ranging from 5.9 to 7.3 µM.[5] The mechanism of action for these compounds appears to involve the induction of S-phase cell cycle arrest.[5]

Other research has focused on the development of 1,2,4-triazole derivatives that inhibit specific anticancer targets such as EGFR, BRAF, and tubulin.[1] For instance, compounds 8c and 8d were identified as potent tubulin inhibitors with significant BRAF inhibitory activity.[1] Compound 8c also demonstrated the best EGFR inhibition with an IC50 value of 3.6 μM.[1]

The following table summarizes the anticancer activity of selected novel 1,2,4-triazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 5e | PANC1 | 5.9 - 7.3 | CB1 antagonist-like | [5] |

| 5f | PANC1 | 5.9 - 7.3 | CB1 antagonist-like | [5] |

| 5g | PANC1 | 5.9 - 7.3 | - | [5] |

| 8c | - | 3.6 | EGFR, BRAF, Tubulin | [1] |

| 8d | - | - | BRAF, Tubulin | [1] |

| 103e | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 0.005 - 0.1 | Tubulin polymerization | [6] |

| 103h | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 0.003 - 0.02 | Tubulin polymerization | [6] |

| B4 (2,4-dichloro analog) | MCF-7 | 20.35 | - | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer. Some 1,2,4-triazole derivatives have been shown to inhibit this pathway.[6]

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 1,2,4-triazole derivatives.

Antimicrobial Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[8][9][10][11][12] The incorporation of different substituents on the triazole ring has led to the development of compounds with potent antimicrobial effects.

Derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 25 μg/mL.[8] In another study, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing a 6-fluoroquinazolinyl moiety were synthesized and showed excellent in vitro antibacterial activities against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).[9] Furthermore, new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and found to be active against Bacillus subtilis and various fungi.[10]

The following table summarizes the antimicrobial activity of selected novel 1,2,4-triazole derivatives.

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |

| 1,2,4-Triazole-3-thiol derivatives | Bacteria, Fungi | 3.12 - 25 | [8] |

| 1,2,4-Triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives | Xanthomonas oryzae pv. oryzae | - | [9] |

| 1,3,4-Thiadiazole-linked 1,2,4-triazoles | Bacillus subtilis, Fungi | - | [10] |

| Clinafloxacin-triazole hybrids | Bacteria, Fungi | 0.25 - 2 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The synthesized 1,2,4-triazole compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition by 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a key component of many enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[13][14][15] These derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[13]

Novel azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of AChE, α-glucosidase, urease, and BChE.[13] The most potent compounds, 12d and 12m, exhibited significant inhibitory activity with low IC50 values.[16] The inhibition of AChE and BChE is particularly relevant for the management of Alzheimer's disease.[13]

The following table summarizes the enzyme inhibitory activity of selected novel 1,2,4-triazole derivatives.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 12d | AChE | 0.73 ± 0.54 | |

| 12d | α-Glucosidase | 36.74 ± 1.24 | [16] |

| 12d | Urease | 19.35 ± 1.28 | [16] |

| 12m | BChE | 0.038 ± 0.50 | [16] |

| 2.1 | AChE, BChE | - | |

| 2.2 | AChE, BChE | - | [17] |

| 2.3 | AChE, BChE | - | [17] |

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The research highlighted in this guide underscores the significant and diverse biological activities of novel 1,2,4-triazole derivatives. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents makes them a highly attractive scaffold for the development of new therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the design of future 1,2,4-triazole-based drugs with enhanced efficacy and selectivity.

References

- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. isres.org [isres.org]

- 5. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Use of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also identified in scientific literature as LH-21, is a novel cannabinoid receptor antagonist. It exhibits selectivity for the cannabinoid receptor type 1 (CB1) and is characterized by its poor penetration of the blood-brain barrier. This property makes it a compound of interest for investigating the peripheral effects of CB1 receptor modulation, potentially minimizing the central nervous system side effects observed with brain-penetrant CB1 antagonists.

These application notes provide an overview of the potential in vivo applications of LH-21 and detailed protocols for its use in preclinical animal models.

Potential In Vivo Applications

-

Metabolic Disorders: Due to its action as a CB1 antagonist, LH-21 has been investigated for its potential in treating obesity and related metabolic conditions. In vivo studies could focus on its effects on food intake, body weight, and glucose metabolism.

-

Inflammation: Peripheral CB1 receptors are implicated in inflammatory processes. LH-21 can be used to explore the role of these receptors in various models of inflammation.

-

Gastrointestinal Disorders: The endocannabinoid system plays a significant role in gut motility and inflammation. LH-21 could be a valuable tool to study these processes.

Pharmacological and Physicochemical Data

While comprehensive pharmacokinetic and toxicity data for LH-21 are not extensively published, the following table summarizes available information for LH-21 and related triazole compounds to guide in vivo study design.

| Parameter | Value/Information | Source |

| Compound Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | N/A |

| Molecular Formula | C21H20Cl3N3 | N/A |

| Mechanism of Action | Cannabinoid Receptor 1 (CB1) Antagonist | N/A |

| In Vivo Dose (Rat) | 20 mg/kg (intraperitoneal) in a diet-induced obesity study | N/A |

| Solubility | Poorly soluble in water. | N/A |

| General Triazole Pharmacokinetics | Variable oral bioavailability. Often metabolized by the cytochrome P450 (CYP) system. | N/A |

Experimental Protocols

Protocol 1: Preparation of LH-21 for In Vivo Administration

Due to its hydrophobic nature, LH-21 requires a specific vehicle for in vivo administration. A commonly used vehicle for cannabinoid receptor modulators is a mixture of a solvent, a surfactant, and a physiological solution.

Materials:

-

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)

-

Ethanol (200 proof, absolute)

-

Tween 80 or Emulphor EL-620

-

Sterile 0.9% saline solution

-